N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-cyclohexylethanediamide
Description
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-cyclohexylethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group and an ethanediamide linker to a cyclohexyl moiety. Its molecular formula is C₁₉H₂₂ClN₄O₂S, with a molecular weight of approximately 405.6 g/mol. The thienopyrazole scaffold is notable for its electronic properties, while the chlorophenyl and cyclohexyl groups contribute to lipophilicity and steric bulk.
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2S/c20-12-5-4-8-14(9-12)24-17(15-10-27-11-16(15)23-24)22-19(26)18(25)21-13-6-2-1-3-7-13/h4-5,8-9,13H,1-3,6-7,10-11H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNGORJRCPXYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The Gewald reaction is a widely used method for constructing thienopyrazole frameworks. As demonstrated by Zaki et al., 2-amino-thiophene intermediates can be cyclized with hydrazines to form the pyrazole ring.
Example Protocol:
- React 3-chlorophenylacetone with malononitrile and sulfur in ethanol/triethylamine to form 2-amino-4-(3-chlorophenyl)thiophene-3-carbonitrile.
- Treat the intermediate with hydrazine hydrate in refluxing ethanol to induce cyclization, yielding 2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-amine (PubChem CID 2049413).
Key Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | S8, malononitrile, Et3N, EtOH, reflux | 68% | (Scheme 1) |
| 2 | NH2NH2·H2O, EtOH, Δ | 75% |
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Acylation
A modified approach combines pyrazole formation and acylation in a single reactor to improve efficiency.
Procedure:
- Generate the thienopyrazole amine in situ via Gewald cyclization.
- Directly add oxalyl chloride and cyclohexylamine without isolating the intermediate.
Advantages:
- Reduces purification steps.
- Overall yield: 65% (estimated).
Analytical Characterization Data
Critical spectroscopic data for the target compound (hypothetical):
- HRMS (ESI): m/z calc. for C21H22ClN4O2S [M+H]+: 453.1094, found: 453.1098.
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.38 (m, 4H, Ar-H), 3.52 (m, 1H, cyclohexyl-H), 2.95 (t, J=6.4 Hz, 2H, CH2), 1.85–1.22 (m, 10H, cyclohexyl-H).
- IR (KBr): 3280 (N-H), 1660 (C=O), 1540 cm⁻¹ (C=N).
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
The position of the 3-chlorophenyl group is controlled by:
Side Reactions During Acylation
Common issues include over-acylation or oxazole formation. Mitigation strategies:
- Slow addition of oxalyl chloride at low temperatures.
- Use of scavengers (e.g., molecular sieves) to absorb HCl.
Industrial-Scale Considerations
Cost-Effective Modifications:
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-cyclohexylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thieno[3,4-c]pyrazole core or the ethanediamide moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles or electrophiles; reactions can be conducted under acidic, basic, or neutral conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-cyclohexylethanediamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial effects.
Biological Research: Researchers use the compound to study its effects on various biological pathways and molecular targets. This includes investigating its interaction with enzymes, receptors, and other biomolecules.
Chemical Biology: The compound serves as a tool for probing chemical and biological processes, helping to elucidate mechanisms of action and identify potential drug targets.
Industrial Applications: The compound may be used in the development of new materials, catalysts, or other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-cyclohexylethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound and the N'-cyclopentyl-F-analog share a thienopyrazole core but differ in halogen substitution (Cl vs. F) and alkyl groups (cyclohexyl vs. cyclopentyl). The sulfone group in the latter enhances polarity compared to the thiophene in the target .
- VM-13 incorporates a nitrate ester, a functional group absent in the target, which may confer vasodilatory properties .
Physicochemical Properties
Key Observations :
Key Observations :
- VM-13’s moderate yield (60.89%) highlights challenges in nitro-functionalization , while the target’s synthesis likely faces hurdles in coupling the ethanediamide linker.
Biological Activity
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-cyclohexylethanediamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole family. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves several multi-step organic reactions. The general synthetic route can be summarized as follows:
- Formation of the Thieno[3,4-c]pyrazole Core : This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole framework.
- Substitution Reactions : The introduction of the chlorophenyl group and cyclohexylethanediamide moiety occurs through nucleophilic substitution reactions.
- Purification : The final product is purified using chromatography techniques to isolate the desired compound from by-products.
The overall reaction can be represented as:
Anticancer Activity
Research indicates that compounds in the thieno[3,4-c]pyrazole class exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines such as MCF-7 and HepG2.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 0.39 |
| 2 | HepG2 | 0.25 |
| 3 | DLD1 | 0.20 |
Data adapted from recent studies on heterocyclic compounds and their anticancer properties .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Bacteria | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Bacillus subtilis | Moderate |
| Escherichia coli | Low |
These findings highlight the potential for further exploration in antibiotic development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could interact with specific cellular receptors, altering signal transduction pathways crucial for tumor growth.
- Gene Expression Regulation : The compound may affect gene expression related to apoptosis and cell cycle regulation.
These mechanisms are essential for understanding how this compound can be utilized therapeutically.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the anticancer efficacy of thieno[3,4-c]pyrazole derivatives including this compound. The study reported significant cytotoxicity against multiple cancer cell lines with an emphasis on its selective toxicity towards malignant cells over normal cells.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of similar thieno[3,4-c]pyrazole derivatives revealed promising results against various bacterial strains. The study concluded that modifications in the chemical structure could enhance antibacterial activity.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions starting with thieno[3,4-c]pyrazole precursors. Key steps include:
- Cyclocondensation of thiophene derivatives with hydrazine to form the pyrazole ring .
- Amide coupling between the thienopyrazole intermediate and cyclohexylethanediamide using carbodiimide-based reagents (e.g., DCC or EDCI) under inert atmospheres .
Critical conditions include temperature control (e.g., reflux in THF or DMF) and pH adjustments to stabilize reactive intermediates. Purification via column chromatography or recrystallization is essential for isolating high-purity products .
Q. Which analytical techniques are most reliable for confirming structural identity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration and bond angles, particularly for the thienopyrazole core .
- HPLC : Assesses purity (>95% required for biological assays) .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition assays : Test interactions with kinases or proteases due to the pyrazole moiety’s affinity for ATP-binding pockets .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Solubility and stability studies : Assess pharmacokinetic properties in simulated physiological buffers .
Advanced Research Questions
Q. How can conflicting crystallographic data from different batches be resolved?
Discrepancies in X-ray data often arise from polymorphism or solvent inclusion during crystallization. Strategies include:
Q. What methodologies optimize regioselectivity in electrophilic substitutions on the thienopyrazole core?
- Directing groups : Introduce electron-withdrawing substituents (e.g., -NO₂) to guide electrophiles to specific positions .
- Lewis acid catalysis : Use AlCl₃ or FeCl₃ to enhance reactivity at sulfur or nitrogen sites .
- Microwave-assisted synthesis : Reduces side reactions by accelerating kinetics, improving regioselectivity by >20% .
Q. How can contradictions in SAR studies between in vitro and in vivo models be addressed?
- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to in vivo efficacy .
- Proteomics : Map off-target interactions (e.g., via pull-down assays) to explain discrepancies in potency .
- Dosing regimen adjustments : Account for bioavailability differences by optimizing formulations (e.g., nanoemulsions) .
Q. What computational tools are effective for predicting binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Screen against PDB structures (e.g., kinases) to prioritize targets .
- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100+ ns to assess stability of binding poses .
- Free-energy perturbation (FEP) : Quantify binding affinity changes for SAR-guided modifications .
Methodological Resources
- Structural databases : PubChem (CID lookup) and Cambridge Structural Database (CSD) for crystallographic comparisons .
- Software : SHELX for refinement , Gaussian09 for DFT , and PyMol for visualization .
- Synthetic protocols : Optimize yields using microwave reactors (e.g., CEM Discover) and inert atmosphere techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
